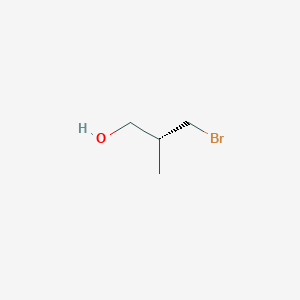
(R)-(-)-3-Bromo-2-methyl-1-propanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of brominated organic compounds is a topic of interest in several of the provided papers. For instance, the synthesis of 1,3-dibromo-1,1-difluoro-2-propanone is reported as a new synthon for the preparation of bromodifluoromethyl thiazoles, which are relevant in drug discovery . Another study discusses the radical-initiated chain bromination of 2-methyl-2-propanol by N-bromosuccinimide in water, which yields brominated products depending on the concentration of the starting alcohol . These studies suggest that bromination reactions are versatile and can be tailored to produce a variety of brominated intermediates for further chemical transformations.
Molecular Structure Analysis
The molecular structure and conformation of brominated compounds are crucial for their reactivity and physical properties. A study on 3-bromo-2-methyl-1-propene, a compound similar to (R)-(-)-3-Bromo-2-methyl-1-propanol, reveals the presence of a gauche conformer in the gas phase, determined by electron diffraction and molecular mechanics calculations . This information is valuable as it provides insight into the possible conformations and structural parameters of brominated alkenes, which may be extrapolated to brominated alcohols.
Chemical Reactions Analysis
The reactivity of brominated compounds is often associated with their potential as intermediates in organic synthesis. For example, the synthesis of 2-bromo-3-(5-imidazolyl)propanol and its derivatives from histidine involves the introduction of a bromine atom, which causes racemization . This highlights the importance of controlling stereochemistry during bromination reactions, which is particularly relevant for chiral compounds like (R)-(-)-3-Bromo-2-methyl-1-propanol.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure. The photodissociation dynamics of brominated alcohols, such as 3-bromo-1,1,1-trifluoro-2-propanol, have been studied, revealing details about the C-Br bond dissociation and the energy distributions of the resulting fragments . These findings are important for understanding the behavior of brominated compounds under various conditions, including their stability and reactivity.
Applications De Recherche Scientifique
Kinetics and Reaction Mechanisms
- Kinetics of Radical-Initiated Chain Bromination : A study explored the kinetics and product distribution of the radical chain bromination of 2-methyl-2-propanol, providing key data for understanding the reactivity of succinimidyl radicals. The products of this reaction are relevant to the behavior of (R)-(-)-3-Bromo-2-methyl-1-propanol under similar conditions (Lind et al., 1993).
Catalysis and Material Science
- Enantioselective Catalysis : Research demonstrated the synthesis of enantiomers of 4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide with high enantiomeric excess using lipase B from Candida antarctica as a catalyst. This study underscores the potential of (R)-(-)-3-Bromo-2-methyl-1-propanol in producing enantiomerically pure compounds (Lund et al., 2016).
Environmental Applications
- Atmospheric Studies : A methodology for measuring atmospheric methyl bromide, which contributes to ozone depletion, by cryotrapping-gas chromatography was developed. This technique uses 2-propanol for cryotrapping, highlighting the potential relevance in environmental monitoring and related applications (Kerwin et al., 1996).
Pharmaceutical Applications
- Chiral Building Blocks : Research has shown that (R)-(-)-3-Bromo-2-methyl-1-propanol can be used as a building block for synthesizing pyridine alkaloids, indicating its utility in pharmaceutical synthesis (Bracher & Papke, 1994).
Hazard Assessment
- Explosive Hazard of Mixtures : A study investigated the explosive properties of mixtures containing hydrogen peroxide and alcohols like 2-methyl-2-propanol, which is closely related to (R)-(-)-3-Bromo-2-methyl-1-propanol. Such research is vital for safety assessments in chemical processing and storage (Schreck et al., 2004).
Safety And Hazards
This involves examining any risks associated with handling the compound, including its toxicity, flammability, and environmental impact.
Orientations Futures
This involves considering potential areas for further research. This could include new synthetic methods, new reactions, potential applications, and related compounds that could be studied.
For a specific compound like “®-(-)-3-Bromo-2-methyl-1-propanol”, you would need to consult the primary literature and databases like PubChem, SciFinder, and Reaxys for this information. Please note that not all compounds will have extensive information available, especially if they are not widely studied. If you’re working in a research or industrial setting, always consult the relevant Material Safety Data Sheet (MSDS) for safety information. If you’re conducting an experiment, make sure to follow all relevant safety protocols.
Propriétés
IUPAC Name |
(2R)-3-bromo-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBOHRIGZMLNNS-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439884 | |
| Record name | (R)-(-)-3-Bromo-2-methyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-3-Bromo-2-methyl-1-propanol | |
CAS RN |
93381-28-3 | |
| Record name | (R)-(-)-3-Bromo-2-methyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(-)-3-Bromo-2-methyl-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



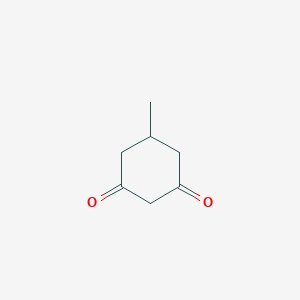
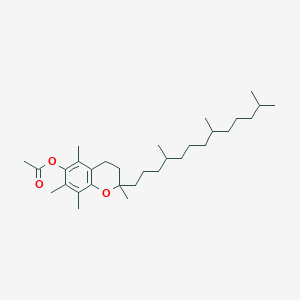

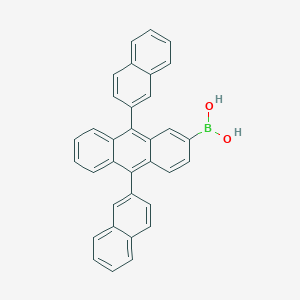


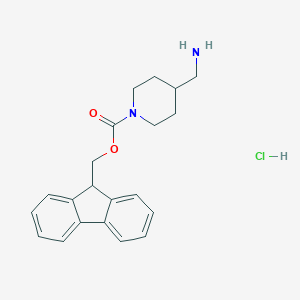
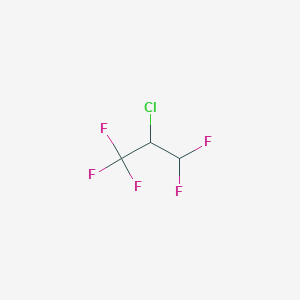


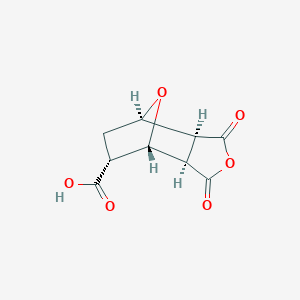

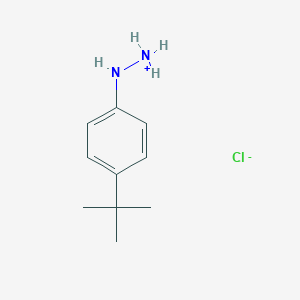
![(E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B151965.png)